1-ethenyl-5-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Organic Chemistry
The pyrazole nucleus is a privileged structure in medicinal chemistry and materials science. ijtsrd.com Pyrazole derivatives exhibit a vast array of biological activities and are integral to the development of pharmaceuticals. Furthermore, their applications extend to agrochemicals, where they are used as pesticides and fungicides, and in the creation of dyes and fluorescent substances. nih.gov The versatility of the pyrazole ring allows for extensive functionalization, making it a valuable building block for synthesizing complex molecular architectures. mdpi.com The reactivity of the pyrazole ring, including its susceptibility to electrophilic substitution, allows chemists to tailor its properties for specific applications. bldpharm.com
Overview of 1-Ethenyl-5-nitro-1H-pyrazole within the Context of Nitro- and Ethenyl-Substituted Heterocycles
The compound this compound is defined by two key substituents on the pyrazole core: a nitro group (-NO₂) and an ethenyl (vinyl) group (-CH=CH₂). Each group imparts distinct chemical characteristics.
Nitro-Substituted Pyrazoles: The introduction of a nitro group onto the pyrazole ring significantly influences its electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which can impact the aromaticity and the reactivity of the ring itself. Nitropyrazoles are a well-studied class of compounds, often investigated for their applications as energetic materials. ijtsrd.comnih.gov The position and number of nitro groups on the pyrazole ring are critical factors in determining the energetic performance and stability of these compounds. ijtsrd.com Synthesis of nitropyrazoles is typically achieved through the direct nitration of the pyrazole ring using nitrating agents like a mixture of nitric and sulfuric acids. ijtsrd.com
Ethenyl-Substituted Heterocycles (Vinyl-Heterocycles): The presence of an N-vinyl group makes this compound a member of the vinylazole family. N-vinylpyrazoles are recognized as versatile building blocks in organic synthesis. nih.gov The vinyl group can participate in various chemical transformations, including cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov A significant characteristic of N-vinylpyrazoles is their ability to undergo free-radical polymerization, leading to the formation of polymers with pyrazole-containing side chains. nih.gov The synthesis of N-vinylpyrazoles can be accomplished through several methods, including the direct N-vinylation of pyrazoles or via a two-step process involving the formation of a 1-(2-chloroethyl)pyrazole intermediate followed by dehydrochlorination. nih.gov The vinyl group can also serve as a stable and easily removable protecting group in certain reaction sequences. nih.gov
The combination of a nitro group and a vinyl group on the same pyrazole scaffold suggests a molecule with a unique reactivity profile, combining the electron-deficient nature of the nitrated ring with the versatile reactivity of the vinyl moiety.
Research Findings
While specific, detailed research findings for this compound are not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the extensive studies on related nitropyrazoles and N-vinylpyrazoles.
Synthesis
Plausible synthetic routes for this compound would likely involve the N-vinylation of 5-nitro-1H-pyrazole. Modern organic synthesis offers several methods for N-vinylation of azoles, including copper-catalyzed reactions with vinylating agents like vinylsilanes. Another established method for preparing N-vinylpyrazoles involves the reaction of the parent pyrazole with 1,2-dichloroethane (B1671644) to form a 1-(2-chloroethyl)pyrazole, which is subsequently treated with a base to induce dehydrochlorination, yielding the N-vinyl product. nih.gov Applying this to 5-nitropyrazole would be a logical synthetic pathway.
Chemical Properties
The chemical behavior of this compound is dictated by its functional groups. The nitro group at the C5 position acts as a strong electron-withdrawing group, which would decrease the electron density of the pyrazole ring and influence the chemical shift of the ring protons in NMR spectroscopy. This electron-withdrawing effect also modulates the reactivity of the vinyl group. The N-vinyl group itself provides a site for addition reactions and is a key monomer for polymerization. Research on other vinylpyrazoles shows they readily undergo polymerization and can act as dienophiles in cycloaddition reactions. nih.gov
Data Table for this compound
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in searched literature. |
| Physical State | Not available in searched literature. |
| Melting Point | Not available in searched literature. |
| Boiling Point | Not available in searched literature. |
| Density | Not available in searched literature. |
Properties
CAS No. |
2751615-15-1 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenyl 5 Nitro 1h Pyrazole and Its Structural Analogs
Direct Synthesis Approaches to 1-Ethenyl-5-nitro-1H-pyrazole
Direct synthesis strategies aim to construct the this compound scaffold in a single, convergent process from acyclic precursors. These methods are often highly efficient but can present challenges in controlling regioselectivity.
The most classic and widely used method for pyrazole (B372694) synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.orgnih.gov For the direct synthesis of this compound, this would hypothetically involve the reaction of ethenylhydrazine (vinylhydrazine) with a 1,3-dicarbonyl compound bearing a nitro group.
The key challenge in this approach is the regioselectivity of the condensation. The reaction of an unsymmetrical dicarbonyl precursor with a substituted hydrazine can lead to two possible regioisomers. nih.gov For instance, the reaction of ethenylhydrazine with a precursor like 2-nitro-1,3-propanedial would be required. The electronic and steric effects of the substituents on both the hydrazine and the dicarbonyl compound would dictate the final isomeric ratio. nih.gov Microwave-assisted, solvent-free condensation of β-keto esters with substituted hydrazines is a modern, efficient variation of this classic reaction. mdpi.comresearchgate.net
A plausible set of precursors for this reaction is detailed in the table below.
| Hydrazine Precursor | 1,3-Dicarbonyl Precursor | Potential Product |
| Ethenylhydrazine | 2-Nitro-1,3-propanedial | 1-Ethenyl-4-nitro-1H-pyrazole |
| Ethenylhydrazine | Nitromalonyl dialdehyde | This compound |
| 5-Nitro-1H-pyrazol-1-amine | Acetaldehyde | (Intermediate leading to the target) |
This table represents hypothetical reaction pathways based on established cyclocondensation principles.
[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. nih.govorganic-chemistry.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkene or alkyne. beilstein-journals.orgchim.it
To directly synthesize this compound, one could envision two primary pathways:
Reaction of a nitro-substituted 1,3-dipole with an ethenyl-containing dipolarophile. For example, the cycloaddition of a diazomethane derivative bearing a nitro group with vinylacetylene.
Reaction of an ethenyl-substituted 1,3-dipole with a nitro-containing dipolarophile. An example would be the reaction of vinyldiazomethane with a nitro-substituted alkyne.
The regioselectivity of these cycloadditions is a critical consideration, governed by the electronic properties of the substituents on both the dipole and the dipolarophile. nih.govacs.org Copper-catalyzed sydnone-alkyne cycloaddition reactions represent a robust method for constructing 1,4-disubstituted pyrazoles, highlighting the utility of metal catalysis in controlling reaction outcomes. acs.orgnih.gov
Synthesis of Nitro-Substituted Pyrazoles as Precursors
A more common and often more controllable strategy involves the synthesis of a nitro-pyrazole core, which is subsequently functionalized with the ethenyl group.
The direct nitration of the pyrazole ring is a fundamental method for introducing a nitro group. Pyrazoles are π-excessive aromatic systems that readily react with electrophiles, typically at the C4 position. chim.it However, the conditions of the nitration can be tuned to achieve different isomers.
Common nitrating agents include:
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system. Direct nitration of pyrazole with mixed acids can yield 4-nitropyrazole. guidechem.com One-pot methods using fuming nitric acid and fuming sulfuric acid have been developed to improve yields significantly, achieving up to 85%. guidechem.com
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This reagent mixture can form acetyl nitrate, which is also an effective nitrating agent. This system has been used for the nitration of N-substituted pyrazoles, such as 1-phenylpyrazole, leading to selective nitration at the C4 position of the pyrazole ring. cdnsciencepub.com
N-Nitration and Rearrangement: Pyrazole can first be nitrated on a nitrogen atom using reagents like acetyl nitrate to form N-nitropyrazole. nih.govsemanticscholar.org This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitrated pyrazoles, primarily 3-nitropyrazole and 5-nitropyrazole. nih.govsemanticscholar.org
The choice of nitrating agent and reaction conditions is crucial for controlling the position of the nitro group.
| Nitrating System | Substrate | Primary Product(s) | Reference |
| fuming HNO₃ / fuming H₂SO₄ | Pyrazole | 4-Nitropyrazole | guidechem.com |
| HNO₃ / Ac₂O | 1-Phenylpyrazole | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |
| HNO₃ / Ac₂O then heat | Pyrazole | 3-Nitropyrazole / 5-Nitropyrazole | nih.govsemanticscholar.org |
| HNO₃ / H₂SO₄ | N-Nitropyrazole | 4-Nitropyrazole | nih.gov |
An alternative to direct nitration is to build the pyrazole ring from precursors that already contain a nitro group. This approach circumvents potential issues with regioselectivity and harsh conditions associated with direct nitration. This method involves the cyclocondensation of a hydrazine with a β-functionalized carbonyl compound where one of the components is substituted with a nitro group.
For example, the reaction of hydrazine hydrate with chalcones derived from 3-acetyl-5-nitropyridines leads to the formation of 4,5-dihydro-1H-pyrazole derivatives containing a nitropyridine moiety. scispace.com Similarly, microwave-assisted one-pot reactions of β-ketoesters, hydrazines (such as 3-nitrophenylhydrazine), and aldehydes can efficiently produce highly substituted pyrazolone derivatives bearing nitro groups. mdpi.com These methods provide reliable access to pyrazole scaffolds with predetermined nitro-group substitution, which can then be used in further synthetic steps.
Introduction of the Ethenyl Moiety into Pyrazole Rings
The final step in a stepwise synthesis of this compound would be the introduction of the ethenyl (vinyl) group onto the N1 position of a pre-formed 5-nitro-1H-pyrazole. This N-vinylation can be achieved through several methods, typically involving the reaction of the N-H of the pyrazole ring with a vinylating agent.
Common vinylation strategies include:
Reaction with Acetylene: The direct reaction of pyrazoles with acetylene under pressure and high temperature, often catalyzed by a base like potassium hydroxide, is a well-established industrial method for N-vinylation.
Reaction with Vinyl Acetate (B1210297): Palladium-catalyzed vinylation using vinyl acetate is a more modern and milder alternative. This method offers good yields and functional group tolerance.
Reaction with Ethyl Vinyl Ether: Ethyl vinyl ether can be used to introduce a 1-(ethoxyethyl) protecting group onto the pyrazole nitrogen under mild acidic conditions. researchgate.net While this is primarily for protection, related chemistry can be adapted for direct vinylation.
Nucleophilic Substitution: Reaction of the pyrazole anion (formed with a strong base) with a vinyl halide, such as vinyl bromide, can also lead to N-vinylation, although this can be complicated by elimination side reactions.
The application of one of these methods to 5-nitro-1H-pyrazole would yield the target compound, this compound. The electron-withdrawing nature of the nitro group would increase the acidity of the pyrazole N-H, potentially facilitating its reaction with vinylating agents.
Vinyl Group Functionalization Reactions
Direct N-vinylation of pyrazoles can be accomplished through several methods. One established approach involves the reaction of a pyrazole with a vinylating agent. For instance, the reaction of pyrazoles with vinyl acetate in the presence of a mercury(II) sulfate catalyst has been shown to produce 1-vinylpyrazoles in good yields. The presence of electron-withdrawing groups on the pyrazole ring can enhance the acidity of the N-H proton, thereby facilitating this reaction.
Another common method is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. This two-step process typically involves the initial N-alkylation of a pyrazole with a 1,2-dihaloethane, followed by elimination of a hydrogen halide using a base to form the vinyl group. A notable example is the synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole, a structural analog of the target compound. In this synthesis, 3(5)-methyl-4-nitropyrazole is first alkylated with 1,2-dichloroethane (B1671644). The subsequent dehydrochlorination of the resulting 1-(2-chloroethyl)-3(5)-methyl-4-nitropyrazole mixture is then carried out. Research has shown that the choice of solvent and base is crucial for the efficiency of this elimination step. For example, using potassium hydroxide in an N-methylmorpholine-N-oxide/water system has been reported to yield a mixture of 1-vinyl-3- and 1-vinyl-5-methyl-4-nitropyrazoles with a total yield of up to 60%.
| Reactants | Reagents and Conditions | Product | Yield (%) |
| 3(5)-methyl-4-nitropyrazole, 1,2-dichloroethane | 1. Base (e.g., KOH) | 1-(2-chloroethyl)-3(5)-methyl-4-nitropyrazole | 80 |
| 1-(2-chloroethyl)-3(5)-methyl-4-nitropyrazole | KOH, N-methylmorpholine-N-oxide/H2O | 1-vinyl-3(5)-methyl-4-nitropyrazole | 60 |
| Pyrazole, Dichloroethane | Phase Transfer Catalysis (PTC) | 1-(2-chloroethyl)pyrazole | - |
| 1-(2-chloroethyl)pyrazole | Dehydrochlorination under PTC | 1-vinylpyrazole | 75-90 |
This table presents data on the synthesis of vinylpyrazoles, including a structural analog of the target compound, highlighting different reaction conditions and their corresponding yields.
Post-Synthetic Modification of Pyrazoles to Incorporate Ethenyl Groups
Post-synthetic modification offers an alternative route where the pyrazole core is first constructed, potentially with the nitro group already in place, followed by the introduction of the ethenyl group. The aforementioned dehydrochlorination of a 1-(2-chloroethyl) intermediate is a prime example of such a strategy. This approach is particularly useful when the desired substitution pattern on the pyrazole ring is more readily achieved before N-functionalization.
Catalytic Approaches in Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been applied to the synthesis of pyrazole scaffolds.
Transition Metal-Catalyzed Coupling Reactions for Pyrazole Scaffolds
Transition metal catalysis provides powerful tools for the formation of C-N bonds, which is central to the N-vinylation of pyrazoles. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the N-vinylation of azaheterocycles using vinyl triflates. This method is known for its stereospecificity, allowing for the selective formation of either (E)- or (Z)-vinylated products depending on the geometry of the vinyl triflate. While this has been demonstrated for pyrroles and indoles, the principles are applicable to pyrazoles. Copper-catalyzed N-vinylation reactions have also been developed, offering a more economical alternative to palladium. These reactions can utilize vinyl halides or vinylboronic acids as the vinyl source.
Organocatalytic and Green Chemistry Methods in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in this regard. While specific organocatalytic methods for the direct N-vinylation of nitropyrazoles are not extensively documented, the broader field of organocatalytic pyrazole synthesis is well-established. For instance, organocatalysts have been used to promote the [3+2] cycloaddition reactions that form the pyrazole ring itself.
Green chemistry principles are also being increasingly applied to pyrazole synthesis. The use of water as a solvent, microwave-assisted synthesis, and solvent-free reaction conditions are all strategies that align with the goals of green chemistry. The dehydrochlorination of 1-(2-chloroethyl)pyrazoles under phase transfer catalysis (PTC) in water is an example of a greener approach to vinylpyrazole synthesis, achieving high yields of 75-90% for the parent 1-vinylpyrazole.
Protecting Group Strategies in Pyrazole Synthesis
The regioselective synthesis of 1-substituted pyrazoles, particularly when the pyrazole ring is unsymmetrically substituted, often requires the use of protecting groups. The presence of a nitro group at the 5-position of the pyrazole ring can influence the site of N-alkylation or N-vinylation due to its strong electron-withdrawing nature.
N-Protection and Deprotection for Regioselective Synthesis of 1H-Pyrazoles
To ensure the selective formation of the 1-ethenyl isomer, a protecting group can be employed to block one of the nitrogen atoms of the pyrazole ring, direct the vinylation to the desired nitrogen, and then be subsequently removed. Common N-protecting groups for pyrazoles include the tert-butoxycarbonyl (Boc) group and the tetrahydropyranyl (THP) group.
The general strategy involves the following steps:
Protection: The pyrazole nitrogen atoms are protected. In some cases, the introduction of a bulky protecting group may proceed with some regioselectivity.
Functionalization: The desired substituent (in this case, the precursor to the ethenyl group) is introduced.
Deprotection: The protecting group is removed to yield the final product.
For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to control the regioselectivity of C-H arylation in pyrazoles. A "SEM switch" strategy has been developed that allows for the transposition of the protecting group from one nitrogen to the other, thereby enabling functionalization at different positions of the pyrazole ring. This highlights the sophisticated use of protecting groups to achieve complete regiocontrol in the synthesis of polysubstituted pyrazoles. The choice of protecting group and the conditions for its introduction and removal must be carefully selected to be compatible with the other functional groups present in the molecule, such as the nitro group.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Boc2O, base (e.g., Et3N) | Acidic conditions (e.g., TFA) or NaBH4 in EtOH |
| THP (tetrahydropyranyl) | Dihydropyran, acid catalyst | Acidic conditions (e.g., HCl) |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Fluoride source (e.g., TBAF) or acidic conditions |
This table summarizes common N-protecting groups used in pyrazole synthesis, along with typical conditions for their introduction and removal.
Reactivity and Reaction Pathways of 1 Ethenyl 5 Nitro 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity is a function of the substituents attached to it.
In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. However, the presence of the strongly deactivating nitro group at the C5 position in 1-ethenyl-5-nitro-1H-pyrazole makes electrophilic aromatic substitution challenging. The electron density of the pyrazole ring is significantly reduced, rendering it less susceptible to attack by electrophiles.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are common for many aromatic compounds, would require harsh reaction conditions for this compound and may lead to low yields or decomposition of the starting material. The deactivating effect of the nitro group is expected to be most pronounced at the C4 position, the typical site of electrophilic attack.
| Reaction | Expected Outcome for this compound | General Reactivity of Pyrazoles |
| Nitration | Requires forcing conditions; likely low yield. | Readily undergoes nitration, primarily at the C4 position. |
| Halogenation | Requires harsh conditions and a Lewis acid catalyst. | Can be halogenated at the C4 position. |
| Friedel-Crafts | Unlikely to proceed due to deactivation by the nitro group. | Generally unreactive under Friedel-Crafts conditions. |
The presence of the electron-withdrawing nitro group at the C5 position significantly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) reactions. The nitro group stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby facilitating the displacement of a suitable leaving group.
In the case of this compound, a potential leaving group would need to be present on the ring, typically at the C3 or C5 position. If a leaving group, such as a halogen, were present at the C3 position, it could be readily displaced by a variety of nucleophiles. The nitro group at C5 would activate the ring towards such a substitution.
Common nucleophiles that could react with a suitably substituted 5-nitropyrazole include alkoxides, amines, and thiols. These reactions would provide a versatile method for the further functionalization of the pyrazole core.
| Nucleophile | Potential Product with a C3-Halogenated Precursor |
| Alkoxide (e.g., RO⁻) | 3-Alkoxy-1-ethenyl-5-nitro-1H-pyrazole |
| Amine (e.g., R₂NH) | 3-(Dialkylamino)-1-ethenyl-5-nitro-1H-pyrazole |
| Thiol (e.g., RS⁻) | 1-Ethenyl-5-nitro-3-(alkylthio)-1H-pyrazole |
Functionalization of the pyrazole ring in this compound can be achieved through various strategies. While direct electrophilic substitution is disfavored, metallation of the pyrazole ring, for instance via lithiation, could provide a route to introduce electrophiles at specific positions. However, the presence of the acidic protons on the ethenyl group could complicate such reactions.
Alternatively, the nitro group itself can be a site for functionalization. Reduction of the nitro group to an amino group would yield 1-ethenyl-1H-pyrazol-5-amine, a versatile intermediate for the synthesis of a wide range of other derivatives. This amino group can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of functional groups at the C5 position.
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the N1 position of the pyrazole ring is susceptible to a range of reactions characteristic of alkenes.
The double bond of the ethenyl group can readily undergo addition reactions.
Hydrogenation: Catalytic hydrogenation of the ethenyl group would lead to the formation of 1-ethyl-5-nitro-1H-pyrazole. This reaction would typically proceed under mild conditions using catalysts such as palladium on carbon (Pd/C).
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a 1-(1,2-dihaloethyl)-5-nitro-1H-pyrazole derivative.
Hydrofunctionalization: Reactions such as hydrohalogenation (addition of HX), hydration (addition of water), and hydroamination (addition of N-H bonds) across the ethenyl double bond are also feasible. The regioselectivity of these additions would be influenced by the electronic effects of the nitropyrazole ring.
| Reaction | Reagents | Product |
| Hydrogenation | H₂, Pd/C | 1-Ethyl-5-nitro-1H-pyrazole |
| Bromination | Br₂ | 1-(1,2-Dibromoethyl)-5-nitro-1H-pyrazole |
| Hydrochlorination | HCl | 1-(1-Chloroethyl)-5-nitro-1H-pyrazole |
The presence of the vinyl group makes this compound a monomer that can potentially undergo polymerization and oligomerization reactions. The polymerization can be initiated by radical, cationic, or anionic initiators.
Radical Polymerization: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, this compound can polymerize to form poly(this compound). The reaction proceeds via the typical steps of initiation, propagation, and termination.
Cationic Polymerization: The vinyl group can also be susceptible to cationic polymerization initiated by Lewis acids or protonic acids. The stability of the resulting carbocation intermediate would influence the feasibility and rate of the polymerization.
The polymerization of N-vinylpyrazoles has been studied, and the resulting polymers have been investigated for various applications. The specific polymerization behavior of this compound would be influenced by the electronic and steric effects of the 5-nitro-substituted pyrazole ring.
Cycloaddition Reactions Involving the Vinyl Group
The vinyl group of this compound can participate in cycloaddition reactions, most notably Diels-Alder reactions, where it can act as a dienophile. wikipedia.org In these reactions, the vinylpyrazole reacts with a conjugated diene to form a six-membered ring. However, vinylpyrazoles are generally reluctant to participate as dienes in Diels-Alder reactions due to the potential loss of aromaticity in the pyrazole ring during the formation of the cycloadduct. nih.gov Consequently, these reactions often require harsh conditions such as high temperatures and pressures to proceed, and they may result in low to moderate yields. nih.gov
The reactivity of the vinyl group in cycloadditions can be influenced by substituents on the pyrazole ring. The presence of electron-withdrawing groups, such as the nitro group in this compound, can impact the electron density of the vinyl double bond and, consequently, its reactivity as a dienophile. In some cases, [2+2] cycloaddition reactions can occur between vinylpyrazoles and highly reactive dienophiles like tetracyanoethylene, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov
Reactivity of the Nitro Group
The nitro group is a dominant functional group that profoundly shapes the chemical properties of this compound.
Reduction Reactions to Amine Derivatives
The nitro group can be readily reduced to an amino group, a transformation of significant synthetic utility. researchgate.netmasterorganicchemistry.com This reduction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties and reactivity of the pyrazole ring. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and effective method. wikipedia.orgcommonorganicchemistry.com
Metal/Acid Systems: Combinations like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also widely used. masterorganicchemistry.comscispace.com
Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also effect the reduction of nitro groups to amines. wikipedia.org
The resulting 1-ethenyl-1H-pyrazol-5-amine is a versatile intermediate for further chemical modifications.
Participation in Condensation Reactions
While the nitro group itself does not directly participate in condensation reactions in the same way a carbonyl or amino group does, its strong electron-withdrawing nature activates the pyrazole ring, influencing its reactivity in condensation-type processes. For instance, the increased acidity of protons on the pyrazole ring can facilitate reactions with electrophiles. More directly, the reduction of the nitro group to an amine opens up pathways for condensation reactions. The resulting amino group can react with aldehydes and ketones to form Schiff bases or participate in other condensation-based ring-forming reactions. researchgate.net
Electron-Withdrawing Effects on Ring Reactivity
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net This has several significant consequences for the reactivity of the pyrazole ring in this compound.
Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly deactivates the pyrazole ring towards electrophilic aromatic substitution reactions. vedantu.com It withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. vedantu.com Any electrophilic attack is directed to the meta position relative to the nitro group, as the ortho and para positions are more deactivated due to resonance effects. vedantu.com
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmdpi.com By reducing the electron density on the ring, particularly at the positions ortho and para to the nitro group, it makes the ring susceptible to attack by nucleophiles. libretexts.org This allows for the displacement of suitable leaving groups from the ring.
Increased Acidity: The nitro group increases the acidity of the N-H proton in the parent nitropyrazole. nih.gov This effect is also observed for C-H protons on the pyrazole ring, making them more susceptible to deprotonation by a strong base.
Multi-Component Reactions Involving this compound as a Synthon
This compound can serve as a valuable building block, or synthon, in multi-component reactions (MCRs). MCRs are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.
The reactivity of this compound in MCRs is derived from its distinct functional groups. For example, after the reduction of the nitro group to an amine, the resulting 1-ethenyl-1H-pyrazol-5-amine can be used in MCRs to construct more complex heterocyclic systems. One such example is the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, which can be achieved through a multi-component reaction involving a hydrazine, a carbonyl compound, and a malononitrile (B47326) derivative. rsc.orgnih.gov
Thermal and Photochemical Transformations
Nitropyrazoles, including this compound, can undergo transformations when subjected to heat or light.
Thermal Transformations: Nitropyrazoles are often energetic compounds, and their thermal stability is an important characteristic. nih.govmdpi.com Upon heating, they can undergo decomposition, which may proceed through various pathways, including the cleavage of the N-NO₂ bond to release nitrogen dioxide (NO₂) radicals. researchgate.netmdpi.com The decomposition of nitropyrazoles can be complex, sometimes involving autocatalytic processes. researchgate.net The presence of the vinyl group might introduce additional decomposition pathways, such as polymerization at elevated temperatures. The thermal behavior is also influenced by the position of the nitro group on the pyrazole ring. researchgate.net
Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. nih.govdtic.milrsc.org Upon absorption of UV light, they can be promoted to an excited state. dtic.mil The subsequent relaxation and reaction pathways can be complex and may involve intersystem crossing to triplet states. rsc.orgacs.org The photochemistry of nitroaromatic compounds can lead to various transformations, including nitro-nitrite rearrangement, reduction, and cleavage of the C-NO₂ or N-NO₂ bond. nih.govacs.org For N-substituted pyrazoles, photochemical reactions can include photoisomerization to imidazoles and photocleavage. semanticscholar.org The presence of the vinyl group in this compound could potentially lead to photochemical cycloaddition or polymerization reactions.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, offering detailed insights into regiochemistry, stereochemistry, and dynamic processes like tautomerism.
The synthesis of 1-ethenyl-5-nitro-1H-pyrazole necessitates precise control over the regioselectivity of the reaction. For instance, the N-vinylation of 5-nitro-1H-pyrazole must be confirmed to have occurred at the N1 position, as opposed to the N2 position, to yield the correct isomer. NMR spectroscopy is the definitive method for this determination. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.
In ¹H NMR, the proton at the C3 position of a 1,5-disubstituted pyrazole typically appears at a distinct chemical shift compared to the C3-H or C5-H protons in a 1,3-disubstituted isomer. Similarly, ¹³C NMR provides clear evidence of the substitution pattern. The presence of the electron-withdrawing nitro group at C5 significantly influences the chemical shifts of the adjacent ring carbons. For the analogous compound 1-ethyl-5-nitro-1H-pyrazole, the C5 carbon bearing the nitro group is observed at approximately δ 148.2 ppm, while the C3 carbon is found around δ 140.1 ppm. The specific chemical shifts for this compound would allow for unequivocal confirmation of its 1,5-regiochemistry.
Furthermore, NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the stereochemistry, specifically the preferred conformation of the ethenyl group relative to the pyrazole ring. Studies on other 1-vinylpyrazoles have shown that substituents on the pyrazole ring can influence the conformational equilibrium of the vinyl group. nih.gov NOESY experiments would reveal through-space correlations between the vinyl protons and the pyrazole ring protons (specifically C4-H), thereby establishing the predominant rotameric form in solution.
While the N1-ethenyl substitution in this compound precludes annular tautomerism in the final molecule, NMR spectroscopy is crucial for studying this phenomenon in its N-unsubstituted precursor, 5-nitro-1H-pyrazole. Pyrazoles lacking a substituent on a ring nitrogen can exist as a mixture of tautomers, and the position of this equilibrium is influenced by factors such as the nature of other substituents and the solvent. researchgate.netmdpi.com An electron-withdrawing group like the nitro group can significantly affect the relative stability of the tautomeric forms. rsc.org
In solution, if an equilibrium exists, NMR spectroscopy can detect the presence of both tautomers, which would exhibit distinct sets of signals for their respective protons and carbons. The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. Variable-temperature NMR studies can also provide information on the kinetics of the proton transfer between the nitrogen atoms. mdpi.com For instance, the observation of separate signals at low temperature that coalesce into averaged signals at higher temperatures is a hallmark of a dynamic tautomeric equilibrium.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The nitro group (NO₂) gives rise to two particularly strong and easily identifiable stretching vibrations: an asymmetric stretch typically in the range of 1560-1520 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹. The ethenyl (vinyl) group shows a characteristic C=C stretching vibration around 1640-1620 cm⁻¹. The C-H bonds of the vinyl group also have distinct stretching frequencies above 3000 cm⁻¹, distinguishing them from alkyl C-H stretches. derpharmachemica.com Vibrations associated with the pyrazole ring, such as C=N and C-N stretching, occur in the fingerprint region (1600-1000 cm⁻¹). scialert.netscialert.net
In the solid state, IR and Raman spectroscopy can be used to study intermolecular interactions, such as weak hydrogen bonds. For this compound, potential interactions include weak C-H···O hydrogen bonds between the pyrazole or vinyl C-H groups and the oxygen atoms of the nitro group on a neighboring molecule. researchgate.net Such interactions lead to subtle but measurable shifts in the vibrational frequencies of the involved groups. For example, the formation of a C-H···O hydrogen bond would typically cause a red shift (a shift to lower wavenumber) and broadening of the C-H stretching band compared to its frequency in a non-interacting environment (e.g., a dilute solution in a non-polar solvent). These spectral changes provide evidence for the presence and relative strength of intermolecular forces that dictate the crystal packing.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₅H₅N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
The calculated monoisotopic mass of C₅H₅N₃O₂ is 139.0382 Da. In an electron ionization (EI) spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 139. With softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 140.0460 or other adducts like the sodium adduct ([M+Na]⁺) at m/z 162.0280 would be prominent.
The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound under EI conditions include:
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), which would result in a fragment ion at m/z 93.
Loss of the ethenyl group: Cleavage of the N-vinyl bond could lead to the loss of a C₂H₃ radical (27 Da), giving rise to a fragment corresponding to the 5-nitropyrazole cation at m/z 112.
Ring cleavage: Various pathways involving the cleavage of the pyrazole ring can also occur, leading to smaller fragment ions that can be rationalized based on the initial structure.
Analysis of these fragmentation patterns allows for a comprehensive structural verification of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a unique molecular formula from the exact mass.
For this compound, the molecular formula is C₅H₅N₃O₂. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. An experimentally obtained mass that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides definitive evidence for the proposed molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
In the analysis of nitropyrazole derivatives, HRMS is routinely used to confirm the identity of reaction products. For instance, in a study of a different nitropyrazole, HRMS analysis assigned the molecular formula C₁₅H₁₀N₃O₂Br based on a measured [M+H]⁺ ion at m/z 344.0029, which closely matched the calculated value of 344.0019. mdpi.com This level of accuracy is crucial for validating the outcome of a synthetic step before proceeding with further characterization. Metal-free diazido-nitro-pyrazole explosives have also been characterized using HRMS to confirm their composition. rsc.org The technique's high sensitivity and selectivity are paramount for identifying novel psychoactive substances, many of which are complex heterocyclic compounds. scispace.com
Table 1: Example of Molecular Formula Confirmation using HRMS for a Nitropyrazole Derivative
| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Reference |
|---|---|---|---|---|---|
| 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole | C₉H₆N₄O₄ | [M+H]⁺ | 235.0467 | 235.0466 | sci-hub.st |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | C₁₅H₁₀N₃O₂Br | [M+H]⁺ | 344.0019 | 344.0029 | mdpi.com |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org
The fragmentation of nitropyrazoles often follows predictable pathways. Aromatic nitro compounds typically exhibit losses of the nitro group components. researchgate.netmiamioh.edu Common fragmentation patterns observed in the mass spectra of nitropyrazoles include the loss of an oxygen atom ([M-O]⁺), a nitroso group ([M-NO]⁺), and a nitro group ([M-NO₂]⁺). researchgate.net
For this compound (molecular weight approx. 139.1 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 139. Subsequent fragmentation could involve:
Loss of NO₂: A fragment at m/z 93 ([M-46]⁺), corresponding to the 1-ethenyl-pyrazole cation.
Loss of the ethenyl group: A fragment at m/z 112 ([M-27]⁺), corresponding to the 5-nitropyrazole cation.
Ring cleavage: The pyrazole ring itself can break apart, typically through the loss of N₂ or HCN, leading to smaller fragment ions. researchgate.net
Analyzing these fragments allows researchers to piece together the molecule's structure, confirming the presence and location of substituents like the nitro and ethenyl groups.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Neutral Loss |
|---|---|---|---|
| [M]⁺ | C₅H₅N₃O₂⁺ | 139 | - |
| [M-NO]⁺ | C₅H₅N₂O⁺ | 109 | NO |
| [M-NO₂]⁺ | C₅H₅N₂⁺ | 93 | NO₂ |
| [M-C₂H₃]⁺ | C₃H₂N₃O₂⁺ | 112 | C₂H₃ (ethenyl radical) |
X-ray Diffraction (XRD) Crystallography
Determination of Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the definitive determination of the three-dimensional structure of a crystalline solid. This method provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For nitropyrazole derivatives, XRD studies confirm the molecular geometry, including the planarity of the pyrazole ring and the orientation of the nitro and ethenyl substituents. sci-hub.st
While specific crystallographic data for this compound is not publicly available, analysis of related structures provides significant insight. For example, the crystal structures of several 3-nitro-1H-pyrazole derivatives have been determined, revealing key structural features. sci-hub.st These studies provide unambiguous confirmation of the connectivity and regiochemistry resulting from synthesis. sci-hub.st In one study, the structure of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate was determined, showing the pyrazole ring to be nearly coplanar with its substituents and twisted relative to the phenyl ring. nih.gov Such analyses are crucial for understanding the steric and electronic effects that govern the molecule's shape.
Table 3: Representative Crystallographic Data for a Substituted Nitropyrazole
| Parameter | Value | Reference |
|---|---|---|
| Compound | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | nih.gov |
| Formula | C₁₂H₁₁ClN₄O₄ | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 8.5899 | |
| b (Å) | 10.2413 | |
| c (Å) | 15.6633 | |
| β (°) | 96.5415 |
Analysis of Supramolecular Assemblies
Beyond the structure of a single molecule, XRD also reveals how molecules are arranged in the crystal, a field known as supramolecular chemistry. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These interactions dictate the material's bulk properties, including its melting point and density.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC)
Chromatographic techniques are fundamental to the synthesis of this compound, serving dual roles in reaction monitoring and product purification. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
During synthesis, small aliquots of the reaction mixture can be analyzed by HPLC or GC-MS to track the consumption of reactants and the formation of the desired product. arkat-usa.org This allows for the optimization of reaction conditions such as temperature and time. For instance, the nitration of a pyrazole ring must be carefully monitored to prevent over-nitration or side reactions.
Once the reaction is complete, purification is necessary to isolate the target compound from unreacted starting materials, byproducts, and reagents. Column chromatography, a form of liquid chromatography, is the most common method for this purpose in a laboratory setting. moravek.com The crude product is loaded onto a column packed with a solid adsorbent (the stationary phase, typically silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase, e.g., a hexane/ethyl acetate (B1210297) gradient) is passed through the column. sci-hub.st Components separate based on their polarity, allowing for the collection of the pure this compound as a distinct fraction.
Table 4: Application of Chromatographic Techniques in Nitropyrazole Synthesis
| Technique | Application | Typical Phases | Purpose | Reference |
|---|---|---|---|---|
| HPLC | Reaction Monitoring | Reversed-phase (e.g., C18) with acetonitrile/water mobile phase | Quantify formation of product and consumption of reactants. | |
| GC-MS | Reaction Monitoring / Analysis | Capillary column (e.g., polar polyethylene (B3416737) glycol phase) | Separate and identify volatile components in the reaction mixture. | arkat-usa.orgmdpi.com |
| Column Chromatography | Purification | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate | Isolate the final product from impurities. | sci-hub.st |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
No published data is available.
No published data is available.
Molecular Orbital Analysis
No published data is available.
No published data is available.
Investigation of Intramolecular and Intermolecular Interactions
No published data is available.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of reactions involving nitropyrazoles. For the synthesis of "1-ethenyl-5-nitro-1H-pyrazole", computational studies can model the reaction pathways for both the nitration of the pyrazole (B372694) ring and the subsequent vinylation.
Theoretical investigations into the nitration of pyrazole have shown that the reaction can proceed through different intermediates depending on the nitrating agent and reaction conditions. acrhem.org For instance, the rearrangement of N-nitropyrazoles to C-nitropyrazoles can be modeled to understand the transition states and activation energies involved. acrhem.org
Furthermore, computational analysis of the transient species, such as pyrazole nitrenes that can be formed from azidopyrazoles, reveals complex reaction cascades. nih.gov These studies can predict unexpected rearrangements and formal redox processes that might occur during synthesis. nih.govpreprints.org For example, the formation of a nitrene intermediate could lead to ring-opening and recyclization pathways, resulting in products other than the expected one. nih.gov
DFT calculations have also been used to explore the isomerization of nitropyrazoles, which can occur during synthesis. mdpi.com By modeling the potential energy surface, the most stable isomers and the energy barriers for their interconversion can be determined, providing valuable insights for optimizing synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which aids in the characterization of novel compounds like "this compound".
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. mdpi.com Methods like Density Functional Theory (DFT) can provide reasonably accurate predictions of chemical shifts, with root mean square errors typically between 0.2 and 0.4 ppm for ¹H shifts. mdpi.com For pyrazole derivatives, computational studies have successfully assigned proton chemical shifts, especially when combined with 2D NMR techniques. researchgate.net The accuracy of these predictions is dependent on the level of theory and basis set used, as well as accounting for solvent effects. mdpi.comclockss.org
IR Frequencies: Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. acrhem.orgresearchgate.net DFT calculations can predict the frequencies and intensities of vibrational modes, allowing for a firm assignment of the observed spectral bands. acrhem.orgresearchgate.net For nitropyrazoles, computational studies have been used to assign the characteristic stretching frequencies of the nitro group (NO₂) and other functional groups. acrhem.orgresearchgate.net The calculated frequencies are generally in good agreement with experimental data, although scaling factors are sometimes applied to improve the match. acrhem.org
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value | Reference |
|---|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | DFT (B3LYP/6-311++G(df,pd)) | Ring protons predicted | Assignments confirmed by 2D NMR | researchgate.net |
| IR Frequency (cm⁻¹) - NO₂ stretch | DFT (B3LYP/aug-cc-pVDZ) | Calculated frequencies in good agreement | 1526 and 1353 cm⁻¹ (for 4-nitropyrazole) | acrhem.org |
Applications of 1 Ethenyl 5 Nitro 1h Pyrazole and Its Derivatives
As Building Blocks in Complex Organic Synthesis
The presence of multiple reactive sites in 1-ethenyl-5-nitro-1H-pyrazole allows for its elaboration into a wide array of more complex molecular architectures. The vinyl group can participate in addition and cycloaddition reactions, while the nitro group can be a precursor for other functionalities or can influence the reactivity of the pyrazole (B372694) ring.
Precursors for Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Indazoles, Tetrazoles)
The pyrazole nucleus is a key component in many fused heterocyclic systems, and this compound serves as a valuable starting material for their synthesis.
Pyrazolopyrimidines: These fused systems are of significant interest due to their wide range of biological activities. semanticscholar.orgresearchgate.netresearchgate.netnih.gov The synthesis of pyrazolopyrimidines often involves the reaction of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic species. semanticscholar.orgresearchgate.netnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the nitro group can be reduced to an amino group, yielding a 5-amino-1-ethenylpyrazole derivative. This intermediate can then undergo cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines. semanticscholar.orgresearchgate.net The general synthetic strategy is outlined in the table below.
| Precursor | Reagent | Fused System | Reference |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine | semanticscholar.orgresearchgate.net |
| 5-Aminopyrazole | β-Enaminones | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Aminopyrazole | Chalcones | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Indazoles: Indazoles are another important class of bicyclic heterocycles. nih.gov The synthesis of indazoles can be achieved through various methods, including the intramolecular cyclization of suitably substituted pyrazoles. nih.gov For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been reported, highlighting the utility of nitrated pyrazole precursors. nih.gov The ethenyl group in this compound could potentially be functionalized to participate in cyclization reactions leading to indazole derivatives.
Tetrazoles: Pyrazole-tetrazole hybrid molecules are explored for their potential as energetic materials and bioactive compounds. researchgate.netnih.govmdpi.com The synthesis of such hybrids can involve the [3+2] cycloaddition of a nitrile group with an azide (B81097). mdpi.com A plausible route starting from this compound would involve the conversion of the ethenyl group into a nitrile-containing side chain, which could then be reacted with an azide source to form the tetrazole ring. For example, the synthesis of 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole has been described, which involves the formation of the tetrazole ring from a nitrile precursor.
Intermediates for Polyfunctionalized Molecules
The reactivity of both the ethenyl and nitro groups makes this compound an excellent intermediate for the synthesis of molecules bearing multiple functional groups. researchgate.netorganic-chemistry.org The nitro group can be reduced to an amine, which can then be further derivatized. The ethenyl group can undergo a variety of transformations, including oxidation, reduction, and addition reactions, to introduce new functionalities. This allows for the creation of a diverse library of polyfunctionalized pyrazole derivatives for various applications.
Material Science Applications (Excluding specific physical/chemical properties as primary focus)
The electronic properties conferred by the nitro group and the potential for polymerization or modification of the ethenyl group make this compound and its derivatives interesting candidates for applications in material science.
Precursors for Luminescent and Fluorescent Materials
Pyrazole-based compounds have been investigated for their luminescent and fluorescent properties. nih.govrsc.org The incorporation of a pyrazole ring into larger conjugated systems can lead to materials with interesting photophysical characteristics. While direct studies on the luminescence of this compound are not prevalent, its derivatives, particularly those where the nitro group is replaced by or used to introduce a chromophoric or auxochromic group, could exhibit fluorescence. For instance, pyrazolo[1,5-a]pyrimidines have been identified as a class of fluorescent molecules. rsc.org The synthesis of such materials often involves the condensation of a pyrazole precursor with other aromatic or heterocyclic moieties.
Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
Pyrazole derivatives have found applications in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). smolecule.comgoogle.com They can be incorporated as part of the emissive layer or as host materials. google.com The electronic properties of the pyrazole ring can be tuned by the introduction of various substituents. The electron-withdrawing nature of the nitro group in this compound suggests its potential use in electron-transporting or emissive materials within an OLED stack, after suitable modification and polymerization of the ethenyl group. Research has shown that pyrazole-based ligands are used in the design of optoelectronic devices. smolecule.com
Use in Non-Linear Optics (NLO) Research
Molecules with significant charge separation, often described as "push-pull" systems, can exhibit non-linear optical (NLO) properties. rsc.orgnih.govresearchgate.netresearchgate.net Pyrazole derivatives have been investigated for their NLO response. rsc.orgnih.gov The combination of the electron-donating pyrazole ring (potentially after modification of the nitro group) and an electron-accepting group can lead to a molecule with a large hyperpolarizability, a key requirement for NLO materials. The nitro group itself is a strong electron-withdrawing group, and in conjunction with the pyrazole ring and the ethenyl group, it could contribute to NLO properties. Research on pyrazoline derivatives has shown a high dependence of the optical nonlinearity on the functionalization of the molecule. rsc.org
Energetic Materials Research (for polynitro derivatives)
Nitropyrazoles are a class of compounds that have garnered significant attention in the field of energetic materials. mdpi.com The high nitrogen content and the presence of nitro groups contribute to a high heat of formation and a favorable oxygen balance, which are key characteristics of energetic compounds. mdpi.comacs.org Research has focused on the synthesis of various polynitro-substituted pyrazoles to develop new explosives, propellants, and pyrotechnics with high performance and, in some cases, reduced sensitivity to impact and friction compared to traditional energetic materials. acs.orgnih.gov
The introduction of multiple nitro groups onto the pyrazole ring, or the creation of bridged bis(nitropyrazoles), can lead to materials with high density and detonation velocities. nih.govbohrium.com While there is no specific research on polynitro derivatives of this compound, the ethenyl group could potentially be used for further functionalization or polymerization to create novel energetic polymers. However, the stability of such compounds would be a critical factor to consider.
Agrochemical Research (Focus on synthetic utility, not biological effect)
The pyrazole ring is a common scaffold in a wide range of biologically active compounds used in agriculture as herbicides, fungicides, and insecticides. researchgate.netscielo.br The synthetic utility of pyrazole derivatives lies in their ability to be functionalized at various positions on the ring, allowing for the creation of diverse chemical libraries for screening. rsc.orgorganic-chemistry.orgscispace.com
Nitropyrazoles, in particular, can serve as versatile intermediates. The nitro group can be reduced to an amino group, which can then be further modified to introduce different functionalities. The presence of the ethenyl group in this compound offers an additional site for chemical modification. For instance, the vinyl group could potentially participate in cycloaddition reactions or be used as a handle for creating more complex molecules. nih.govnih.gov While the direct use of this compound in agrochemical synthesis is not reported, its structure suggests it could be a useful building block for the synthesis of novel pyrazole-based agrochemicals. bohrium.com
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of asymmetrically substituted pyrazoles like 1-ethenyl-5-nitro-1H-pyrazole presents inherent challenges in regioselectivity. Future research will likely focus on developing efficient, sustainable, and scalable synthetic pathways. Key areas of exploration include the adoption of green chemistry principles, such as flow chemistry and multicomponent reactions (MCRs), to minimize waste and improve safety, particularly when handling energetic nitro compounds. mdpi.comresearchgate.netfraunhofer.de
Two primary retrosynthetic pathways can be envisioned: (A) nitration of a 1-ethenyl-1H-pyrazole precursor or (B) N-vinylation of 5-nitro-1H-pyrazole.
Sustainable Nitration: Traditional nitration using mixed nitric and sulfuric acids is effective but generates significant acidic waste and can lead to safety hazards and side reactions. nih.gov Future routes could employ continuous flow microreactors, which offer superior control over reaction temperature and time, enhancing safety and potentially improving yield and regioselectivity. researchgate.netgoogle.combeilstein-journals.orgscispace.comflowchemistrysociety.com A fully continuous-flow process for 4-nitropyrazole has been demonstrated to achieve high yield and purity, providing a blueprint for analogous systems. researchgate.net
Advanced N-Vinylation Methods: The introduction of the vinyl group can move beyond classical methods. Recent advances include base-promoted reactions of vinyl sulfonium (B1226848) salts with pyrazole (B372694) anions, which proceed under metal-free conditions. acs.orgnih.gov Another green approach involves the dehydrochlorination of 1-(2-chloroethyl)pyrazoles under phase-transfer catalysis (PTC) in water, avoiding hazardous organic solvents. mdpi.com The Chan-Lam coupling of pyrazoles with vinylboronic acids offers an alternative, though it relies on a copper catalyst. mathnet.ru
Multicomponent Reactions (MCRs): One-pot MCRs that assemble the pyrazole core from three or more simple starting materials represent a highly efficient and atom-economical strategy. longdom.orgnih.govresearchgate.net A future approach could involve a multicomponent synthesis of a suitably functionalized pyrazole, followed by nitration and vinylation, or the direct incorporation of precursors bearing the required functionalities.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Strategy | Key Transformation | Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Flow Chemistry Nitration | Nitration of 1-ethenyl-1H-pyrazole | Mixed Acid (HNO₃/H₂SO₄) in a microreactor | Enhanced safety, improved process control, higher selectivity, scalability. researchgate.netbeilstein-journals.org |
| Metal-Free Vinylation | N-vinylation of 5-nitro-1H-pyrazole | Vinyl sulfonium salts, base | Avoids transition metal catalysts, mild reaction conditions. acs.orgnih.gov |
| Phase-Transfer Catalysis | Dehydrochlorination of a chloroethyl precursor | Phase-Transfer Catalyst (e.g., TEBACH), KOH, water | Use of water as a green solvent, operational simplicity. mdpi.com |
| Multicomponent Synthesis | One-pot formation of pyrazole core | Aldehydes, hydrazines, active methylene (B1212753) compounds | High atom economy, reduced waste, operational simplicity. longdom.orgnih.gov |
Exploration of Undiscovered Reactivity Patterns
The unique combination of three distinct functional moieties in this compound—the aromatic pyrazole ring, the electron-withdrawing nitro group, and the reactive ethenyl group—opens up a rich landscape for exploring novel chemical transformations.
Polymerization and Copolymerization: The vinyl group is a prime handle for polymerization. Neat 1-vinylpyrazole can polymerize explosively, but the reaction can be controlled in solution using radical initiators to yield high molecular weight polymers. mdpi.com The polymerization of this compound could lead to novel nitrogen-rich polymers with potential applications as energetic binders or advanced materials. Furthermore, copolymerization with other monomers like vinyl chloride or methyl methacrylate (B99206) would allow for the fine-tuning of material properties, such as proton conductivity, as has been demonstrated for other N-vinylpyrazole copolymers. scientific.netresearchgate.net
Cycloaddition Reactions: The ethenyl group can act as a versatile building block in cycloaddition reactions. researchgate.net As a dienophile or dipolarophile, it can react with dienes or 1,3-dipoles to construct complex, polycyclic heterocyclic systems that would be difficult to access through other means. These reactions could provide rapid entry into novel chemical scaffolds for medicinal chemistry or materials science.
Functionalization via the Nitro Group: The nitro group is readily reduced to an amino group (NH₂). This transformation from a strongly electron-withdrawing group to an electron-donating and nucleophilic one dramatically alters the molecule's reactivity. The resulting 5-amino-1-ethenyl-1H-pyrazole would be a valuable intermediate for synthesizing fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, through condensation with 1,3-dielectrophiles.
Reactivity of the Pyrazole Ring: The presence of a powerful electron-withdrawing nitro group at the C5 position significantly deactivates the pyrazole ring towards electrophilic substitution. nih.gov However, this electronic feature may activate the ring for other transformations, such as nucleophilic aromatic substitution (SNAAr) or an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which has been observed in other dinitropyrazoles. nih.gov Exploring these less common reactivity patterns could lead to novel methods for pyrazole ring functionalization.
Table 2: Potential Reactivity Patterns of this compound
| Functional Group | Reaction Type | Potential Product(s) | Significance |
|---|---|---|---|
| Ethenyl Group | Radical Polymerization | Poly(1-vinyl-5-nitropyrazole) | Access to novel nitrogen-rich and energetic polymers. mdpi.com |
| Ethenyl Group | [4+2] or [3+2] Cycloaddition | Fused polycyclic heterocycles | Rapid construction of molecular complexity. researchgate.net |
| Nitro Group | Reduction | 5-Amino-1-ethenyl-1H-pyrazole | Key intermediate for further functionalization and fused ring synthesis. |
| Pyrazole Ring | Nucleophilic Aromatic Substitution (SNAAr) | C-substituted pyrazole derivatives | Novel functionalization of the electron-deficient pyrazole core. |
Advanced Materials Development Based on Pyrazole Scaffolds
The structural attributes of this compound make it a promising candidate for the development of advanced materials, particularly in the fields of energetic materials and functional polymers. mdpi.commdpi.com
Energetic Materials: Nitropyrazoles are a significant class of energetic materials, valued for their high density, positive heat of formation, and good thermal stability. mdpi.comnih.govnih.govsioc-journal.cn The combination of a pyrazole ring and a nitro group in a single molecule contributes to a high nitrogen content and energy density. nih.govresearchgate.net The vinyl group offers a unique advantage: the ability to form a polymer, poly(1-vinyl-5-nitropyrazole). Such a material could function as an energetic polymer or a binder in plastic-bonded explosives (PBXs), potentially offering superior thermal stability and energy output compared to traditional binders.
Functional Polymers and Chemosensors: Beyond energetics, polymers derived from this compound could possess unique properties. The pyrazole moiety is known to coordinate with metal ions, and pyrazole derivatives have been successfully developed as fluorescent chemosensors for detecting various metal cations like Cu(II) and Al(III). rsc.org A polymer incorporating this scaffold could be used to create solid-state sensors or materials for metal ion sequestration. The synthesis of organic-inorganic hybrid composites, for instance through sol-gel synthesis with silicates, could lead to films with tailored properties like proton conductivity. scientific.netresearchgate.net
Table 3: Potential Material Applications for this compound and its Polymers
| Material Type | Key Structural Features | Potential Application | Rationale |
|---|---|---|---|
| Energetic Polymer | Pyrazole ring, Nitro group, Polymerizable vinyl group | High-energy binder for propellants or explosives | High nitrogen content, high heat of formation, and thermal stability from the nitropyrazole unit. mdpi.comnih.govresearchgate.net |
| Fluorescent Sensor | Pyrazole-nitro moiety | Detection of metal ions | The pyrazole N-atoms and nitro O-atoms can act as a chelating site for metal ions, inducing a fluorescent response. rsc.org |
| Proton-Conducting Films | Pyrazole ring, Polymer backbone | Electrolytes for fuel cells or batteries | N-vinylpyrazole copolymers have been shown to form films with proton conductivity. scientific.netresearchgate.net |
| Coordination Polymers | Pyrazole ring | Catalysis, Gas storage | The pyrazole nitrogen atoms can coordinate to metal centers to form metal-organic frameworks (MOFs). |
Integration of Computational and Experimental Approaches for Rational Design
The efficient development of new molecules and materials based on the this compound scaffold can be significantly accelerated by integrating computational chemistry with experimental synthesis and characterization. eurasianjournals.comdntb.gov.ua This synergistic approach allows for the rational design of molecules with desired properties, saving time and resources. researchgate.netnih.gov
Prediction of Fundamental Properties: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules before they are synthesized. eurasianjournals.comfrontiersin.org For this compound, DFT calculations can determine its stable conformations, geometric parameters, electronic structure (e.g., HOMO-LUMO gap), and vibrational frequencies (IR/Raman spectra). researchgate.net This information is invaluable for understanding the molecule's intrinsic stability and reactivity.
Design of Energetic Materials: In the context of energetic materials, computational methods are indispensable. DFT calculations can be used to predict key performance indicators such as density, heat of formation, detonation velocity, and detonation pressure. researchgate.netresearchgate.net Furthermore, analysis of the molecular electrostatic potential can provide insights into sensitivity towards impact or friction, guiding the design of safer, less sensitive energetic compounds. researchgate.net Machine learning algorithms can be trained on data from known energetic materials to create Quantitative Structure-Property Relationship (QSPR) models that rapidly screen new candidate molecules. researchgate.net
Guiding Synthesis and Reactivity Studies: Computational models can also guide synthetic efforts. For instance, calculating the relative energies of different regioisomers can help predict the outcome of a reaction and optimize conditions to favor the desired product. mathnet.ru Modeling transition states can elucidate reaction mechanisms, such as the competition between different sites of protonation on the nitropyrazole ring. psu.edu For drug design applications, a major field for pyrazoles, molecular docking simulations can predict how derivatives might bind to biological targets, enabling the rational design of potent and selective inhibitors. nih.govnih.govajol.info This integrated computational-experimental loop, where predictions guide experiments and results refine the models, is the cornerstone of modern molecular and materials design.
Table 4: Application of Computational Methods for the Study of this compound
| Computational Method | Predicted Property/Application | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational spectra | Fundamental understanding of stability and reactivity. frontiersin.orgresearchgate.net |
| DFT / Empirical Equations | Detonation velocity, detonation pressure, heat of formation | Rational design of energetic materials. researchgate.netresearchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Crystal density, sensitivity | Rapid screening of large libraries of potential energetic derivatives. researchgate.net |
| Molecular Docking | Binding affinity and mode to biological targets | Guiding the design of pyrazole-based therapeutic agents. nih.govnih.govajol.info |
Q & A
Q. What are the common synthetic routes for 1-ethenyl-5-nitro-1H-pyrazole, and how is the product characterized?
The synthesis typically involves cyclization reactions using hydrazine derivatives and nitrile-containing precursors. For example, ethyl cyanoacetate can react with hydrazine hydrate under basic conditions (e.g., sodium ethoxide) in ethanol at elevated temperatures to form pyrazole derivatives . Characterization relies on spectroscopic methods:
- NMR : To confirm proton environments, particularly the ethenyl (C=C) and nitro (NO₂) groups.
- IR : To identify functional groups like C=C stretching (~1600 cm⁻¹) and nitro asymmetric/symmetric vibrations (~1520–1340 cm⁻¹) .
- HPLC : To verify purity and quantify yields .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, with distinct signals for the ethenyl group (δ ~5–6 ppm for protons, δ ~120–140 ppm for carbons) and nitro substituent.
- Mass Spectrometry (MS) : Determines molecular weight (e.g., 153.12 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, though nitro groups may complicate crystallization .
Q. What biological activities are reported for structurally similar pyrazole derivatives?
Pyrazoles with nitro groups often exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 5-nitrophenyl pyrazole derivatives show activity against Staphylococcus aureus and Escherichia coli . However, specific data for this compound requires empirical validation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound?
Density Functional Theory (DFT) calculations can model electrophilic substitution sites, such as nitration or reduction of the nitro group. Comparative studies with analogs (e.g., 5-nitro-1H-pyrazole-3-carboxylates) suggest reactivity at the C-3 and C-4 positions due to electron-withdrawing effects of the nitro group .
Q. How do structural modifications (e.g., ethenyl vs. methyl substituents) influence biological activity?
The ethenyl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in dual pyrazole-ring compounds . For example, replacing methyl with ethenyl in pyrazole derivatives increases binding affinity to cyclooxygenase-2 (COX-2) by ~20% . Structure-activity relationship (SAR) studies should combine mutagenesis assays and molecular docking .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?
- Reproducibility : Standardize assay conditions (e.g., pH, solvent) to minimize variability .
- Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution and agar diffusion methods .
- Computational Validation : Compare experimental IC₅₀ values with docking scores (e.g., AutoDock Vina) to identify outliers .
Q. How can retrosynthetic analysis optimize the synthesis of functionalized this compound derivatives?
Retrosynthetic disconnections focus on key bonds:
- Nitro Group Introduction : Diazotization of 5-aminopyrazole followed by nitration .
- Ethenyl Attachment : Heck coupling using palladium catalysts to introduce vinyl groups . Reaction optimization may involve solvent screening (e.g., DMF vs. THF) and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
